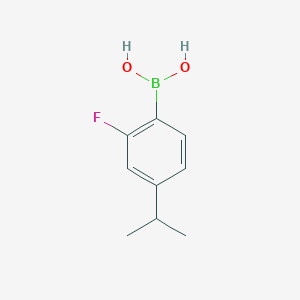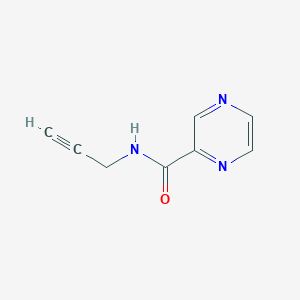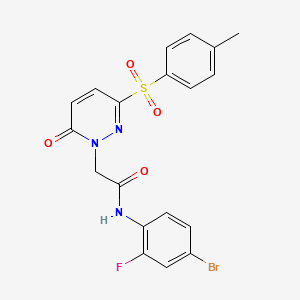
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide, also known as BFA-10, is a chemical compound that has been extensively studied for its potential use in scientific research. BFA-10 is a pyridazine derivative that has shown promising results in various studies, making it a popular topic of research in the scientific community.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One of the prominent areas of research involving derivatives similar to N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is in the development of antitumor agents. For instance, novel 1,3-disubstituted pyridazinone derivatives, exhibiting structural similarities, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These compounds showed significant antitumor activities, highlighting their potential as low-toxicity antitumor drugs. This suggests that derivatives of the mentioned compound could be further explored for their utility in cancer therapy (Zhang et al., 2020).
Antimicrobial Activity
Another research application of compounds related to N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is in the development of antimicrobial agents. Studies have shown that derivatives of this compound possess antimicrobial properties, effective against a range of microbial species. This antimicrobial efficacy underscores the potential of such compounds in the fight against bacterial and fungal infections (Gul et al., 2017).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of compounds structurally related to N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide. These studies have revealed that certain derivatives exhibit potent antioxidant activities, suggesting their potential use in combating oxidative stress-related diseases. The exploration of antioxidant mechanisms and the efficacy of these compounds indicates a promising area for further research (Kadhum et al., 2011).
Anti-inflammatory Activity
Compounds bearing structural resemblance to N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide have been explored for their anti-inflammatory activity. Research in this area has led to the synthesis of derivatives that demonstrated significant anti-inflammatory effects, paving the way for potential therapeutic applications in managing inflammation-related conditions (Sunder & Maleraju, 2013).
Optical and Electronic Properties
The optical and electronic properties of halo-functionalized hydrazone derivatives, which are structurally akin to N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide, have been the subject of experimental and computational studies. These compounds exhibit unique and desirable optical properties, suggesting their utility as fluorescent probes or in optoelectronic applications. This area of research opens up new possibilities for the application of such compounds in biomedical imaging and electronic devices (Ali et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O4S/c1-12-2-5-14(6-3-12)29(27,28)18-8-9-19(26)24(23-18)11-17(25)22-16-7-4-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHONJIMCBRZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

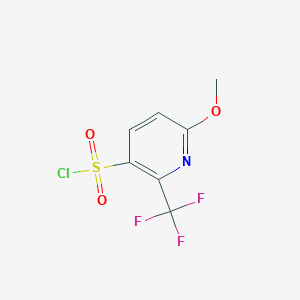
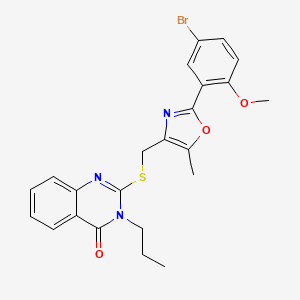
![N-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2740337.png)
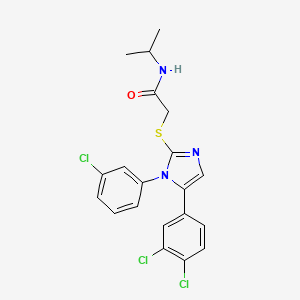
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2740342.png)
![2-Chloro-N-[3-(2-oxopyrimidin-1-yl)propyl]acetamide](/img/structure/B2740343.png)
![1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole](/img/structure/B2740345.png)


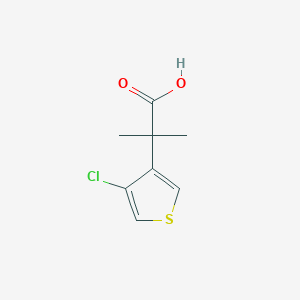
![N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2740352.png)

